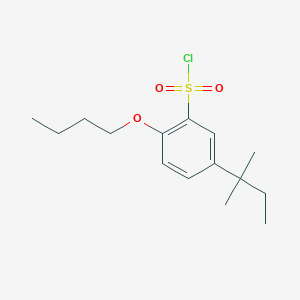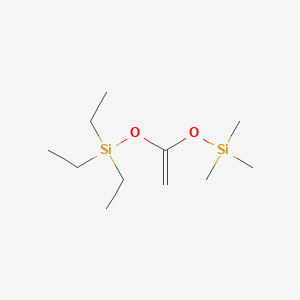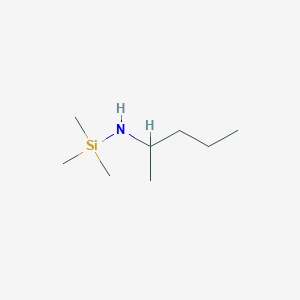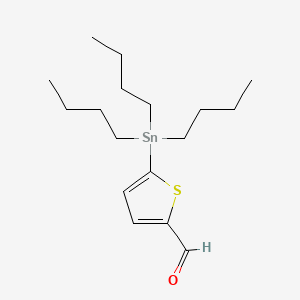![molecular formula C7H8O4 B12559681 5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one CAS No. 185546-38-7](/img/structure/B12559681.png)
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one is a compound that belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring with a ketone group. This compound is of significant interest due to its presence in various natural products and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one can be achieved through several methods:
Transformation of 2-oxocarboxylic acids: This method involves the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium.
Reaction between glyoxylic acid monohydrate and aldehydes: This reaction is carried out upon heating in the presence of morpholine or piperidine hydrochlorides.
Oxidation of furan: A practical and scalable method involves the oxidation of furan using oxone as the sole oxidant and water as the solvent.
Industrial Production Methods
The industrial production of this compound typically involves the oxidation of furan due to its efficiency and scalability. The use of oxone as the oxidant and water as the solvent makes this method environmentally friendly and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Nucleophilic and conjugated addition: These reactions are common for furanones and involve the addition of nucleophiles to the furanone ring.
Diels–Alder reaction: This reaction involves the cycloaddition of a conjugated diene to the furanone ring.
Aldol condensation: This reaction involves the condensation of the furanone with carbonyl compounds.
Common Reagents and Conditions
Oxidation: Atomic chlorine in the presence of oxygen.
Nucleophilic addition: Various nucleophiles such as amines and enamines.
Diels–Alder reaction: Conjugated dienes under thermal conditions.
Aldol condensation: Carbonyl compounds in the presence of a base.
Major Products Formed
Formic acid and its acid chloride: From oxidation reactions.
Maleic acid: From oxidation reactions.
Phosgene: From oxidation reactions.
Aplicaciones Científicas De Investigación
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one involves its interaction with various molecular targets and pathways:
Antibacterial and antifungal activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Antiviral activity: It inhibits viral replication by targeting viral enzymes and proteins.
Comparación Con Compuestos Similares
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one can be compared with other similar compounds such as:
2(5H)-Furanone: Both compounds share a furanone ring, but this compound has additional hydroxyl groups that enhance its biological activity.
5-Hydroxy-2(5H)-furanone: This compound is similar in structure but lacks the dihydroxypropylidene group, which makes this compound more versatile in its applications.
Propiedades
Número CAS |
185546-38-7 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
5-[(2S)-2,3-dihydroxypropylidene]furan-2-one |
InChI |
InChI=1S/C7H8O4/c8-4-5(9)3-6-1-2-7(10)11-6/h1-3,5,8-9H,4H2/t5-/m0/s1 |
Clave InChI |
VSAQBDLOFJVSCF-YFKPBYRVSA-N |
SMILES isomérico |
C1=CC(=O)OC1=C[C@@H](CO)O |
SMILES canónico |
C1=CC(=O)OC1=CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


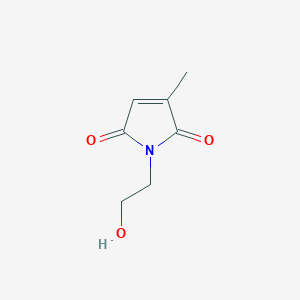
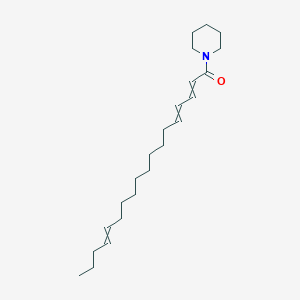
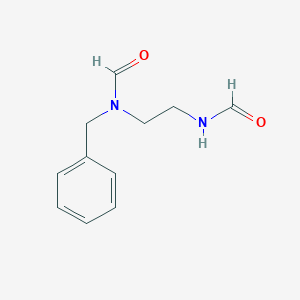

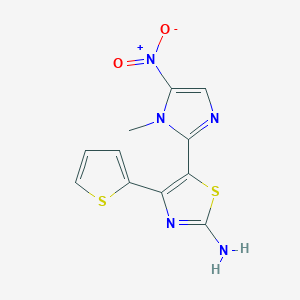
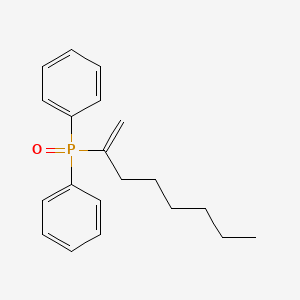
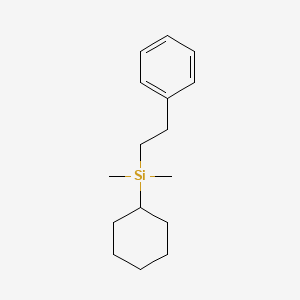
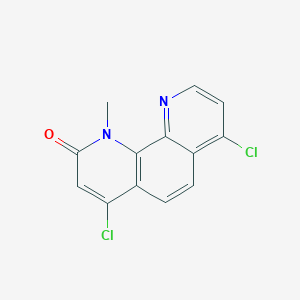
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
